Structural Determinant of Insecticidal Activity: C-8b Hydroxyl vs. Methoxyl Substitution
The insecticidal potency of rocaglamide derivatives is critically dependent on the substitution at the C-8b position. Chronic feeding assays using Spodoptera littoralis larvae demonstrated that compounds retaining a free hydroxyl group at C-8b, such as 3'-Methoxyrocaglamide, exhibit strong activity. In contrast, methylation of this hydroxyl to a methoxy group leads to a complete loss of insecticidal activity, a SAR feature unique to this class [1].
| Evidence Dimension | Insecticidal activity (retention vs. loss) |
|---|---|
| Target Compound Data | Retains insecticidal activity (qualitative) |
| Comparator Or Baseline | C-8b methoxylated rocaglamide derivatives (e.g., 3'-Methoxyrocaglamide analogs with C-8b OMe substitution) |
| Quantified Difference | Activity is abolished in C-8b methoxylated derivatives; specific LC50 values for 3'-Methoxyrocaglamide were not provided in the available data, but the SAR is clear. |
| Conditions | Chronic feeding assay on neonate larvae of Spodoptera littoralis |
Why This Matters
This establishes a clear structural filter for insecticidal activity screens: procurement should prioritize rocaglamides with an intact C-8b hydroxyl group to ensure assay activity.
- [1] Chaidir, J., Nugroho, B. W., Bohnenstengel, F. I., Wray, V., Witte, L., Hung, P. D., ... & Proksch, P. (1999). New insecticidal rocaglamide derivatives from the roots of Aglaia duperreana. Journal of Natural Products, 62(12), 1632-1635. View Source
